Isoamyl Laurate

説明

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Structure

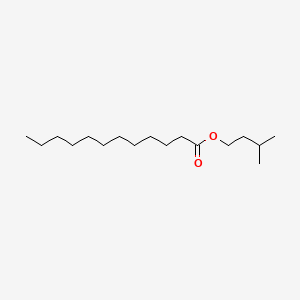

2D Structure

3D Structure

特性

IUPAC Name |

3-methylbutyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRIDSRWFEQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064221 | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless, oily liquid with a faint oily, fatty odour | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

311.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.859 | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6309-51-9 | |

| Record name | Isoamyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

mechanism of action of isoamyl laurate as an emollient

An In-depth Technical Guide to the Mechanism of Action of Isoamyl Laurate as an Emollient

Introduction

This compound is the ester product of the reaction between isoamyl alcohol and lauric acid.[1][2] In cosmetic and dermatological formulations, it serves as a high-performance emollient, often utilized as a natural alternative to silicone oils like cyclomethicone.[1][3] Its primary function is to condition, soften, and smooth the skin by providing a protective barrier that mitigates water loss and improves skin texture.[4] This document provides a detailed examination of the physicochemical properties, mechanism of action, and evaluation methodologies pertinent to this compound's function as a skin conditioning agent.

Physicochemical Properties

This compound's efficacy as an emollient is fundamentally linked to its molecular structure and resulting physical properties. As a fatty acid ester, its long, saturated carbon chain imparts a hydrophobic character, while the ester group provides polarity. This amphiphilic nature governs its interaction with the skin's surface.

| Property | Value | Reference |

| INCI Name | This compound | |

| CAS Number | 6309-51-9 | |

| Molecular Formula | C₁₇H₃₄O₂ | |

| Molecular Weight | 270.45 g/mol | |

| Appearance | Colorless to light yellow oily liquid | |

| Specific Gravity | ~0.856 g/mL (at 25°C) | |

| Boiling Point | ~311-312°C | |

| Solubility | Insoluble in water; Soluble in alcohol and oils |

Core Mechanism of Action

The primary mechanism of action for this compound as an emollient is the formation of a semi-occlusive, hydrophobic film on the surface of the stratum corneum. This action leads to two critical outcomes for skin barrier function: reduction of transepidermal water loss (TEWL) and improvement in skin texture.

3.1 Reduction of Transepidermal Water Loss (TEWL)

The stratum corneum, the outermost layer of the epidermis, acts as the principal barrier against excessive water loss from the body. Emollients like this compound form a lipid film that reinforces this barrier. This film does not completely block water evaporation but slows its rate, allowing the stratum corneum to retain moisture and remain hydrated. By preventing dehydration, this compound helps maintain the skin's integrity and flexibility.

3.2 Interaction with the Stratum Corneum

The emollient properties of this compound are also a result of its direct interaction with the intercellular lipid matrix of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids. Topically applied lipids can integrate with this matrix, potentially improving its structure and function. The chemical structure of this compound allows it to spread easily and fill the spaces between desquamating corneocytes, creating a smoother, softer skin surface. This lubricating action reduces friction and improves the tactile feel of the skin.

Experimental Protocols for Efficacy Evaluation

The performance of an emollient is quantified through a series of standardized biophysical and sensory evaluation protocols.

4.1 Protocol for Measuring Transepidermal Water Loss (TEWL)

TEWL is a critical measure of skin barrier function. The protocol involves the use of an open-chamber evaporimeter (e.g., Tewameter®).

-

Subject Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (e.g., 22 ± 2°C) and humidity (e.g., 30-40%).

-

Test Site Demarcation: Standardized areas (e.g., 2x2 cm) are marked on the volar forearm.

-

Baseline Measurement: A baseline TEWL reading (g/m²/h) is taken from each test site before product application.

-

Product Application: A precise amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the designated test site. One site is left untreated as a control.

-

Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application to determine the effect of the emollient on water loss compared to the untreated control site.

4.2 Protocol for Measuring Skin Hydration

Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum, which correlates with its water content. A Corneometer® is a standard instrument for this purpose.

-

Subject Acclimatization & Site Demarcation: Same as the TEWL protocol.

-

Baseline Measurement: Baseline skin hydration is measured in arbitrary units (A.U.) from each test site.

-

Product Application: A standardized amount of the emollient is applied. An untreated control site is maintained.

-

Post-Application Measurements: Hydration levels are measured at set time points post-application to quantify the moisturizing effect of the product over time.

4.3 Protocol for Sensory Profile Analysis

The sensory characteristics of an emollient are crucial for consumer acceptance and are evaluated using trained sensory panels. Quantitative Descriptive Analysis (QDA) is a common methodology.

-

Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., spreadability, gloss, stickiness, oiliness, after-feel) on a linear scale (e.g., 0-100).

-

Sample Preparation: Samples of the emollient are blinded and coded.

-

Product Evaluation: Panelists apply a standardized amount of the product to their skin (e.g., volar forearm).

-

Attribute Scoring: Panelists rate the intensity of each predefined sensory attribute during and after application at specified times.

-

Data Analysis: The data is statistically analyzed to generate a sensory profile (e.g., spider-web plot) that visually represents the emollient's textural and feel characteristics.

References

isoamyl laurate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on isoamyl laurate, a versatile ester with applications in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and relevant workflows.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 6309-51-9[1][2][3] |

| IUPAC Name | 3-methylbutyl dodecanoate[4] |

| Synonyms | Isopentyl laurate, 3-Methylbutyl dodecanoate, Isoamyl dodecanoate, Dodecanoic acid, 3-methylbutyl ester[1] |

| Molecular Formula | C17H34O2 |

| Molecular Weight | 270.45 g/mol |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Appearance | Colorless to light yellow, oily liquid | |

| Odor | Faint, oily, fatty, with waxy and wine-like notes | |

| Density | 0.856 g/mL at 25 °C | |

| Boiling Point | 170 °C at 2 mmHg | |

| Melting Point | Approximately -30 °C | |

| Flash Point | > 230 °F (> 110 °C) | |

| Refractive Index | n20/D 1.436 | |

| Solubility | Insoluble in water; soluble in ethanol and other organic solvents |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound through the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Materials:

-

Lauric acid (1 mole equivalent)

-

Isoamyl alcohol (1.05-6 mole equivalents)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a mixture of methanesulfonate and trifluoroacetate (0.1%-5% by weight of the mixed reactants)

-

Reaction flask equipped with a reflux condenser, water separator (Dean-Stark apparatus), and thermometer

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reactant Charging: In a reaction flask, combine lauric acid and isoamyl alcohol.

-

Initiation of Reaction: Begin heating and stirring the mixture. Continue until the lauric acid has completely melted.

-

Catalyst Addition: Introduce the acid catalyst to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature of 110-140 °C and maintain this temperature for 5-14 hours, with continuous stirring. Water produced during the reaction will be collected in the water separator. The reaction is considered complete when water is no longer being collected.

-

Purification: Upon completion of the reaction, allow the mixture to cool. The product is then purified by vacuum distillation. The fraction collected between 140-150 °C under a vacuum of -0.090 to -0.100 MPa is this compound.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow of this compound.

References

solubility profile of isoamyl laurate in various solvents

An In-depth Technical Guide to the Solubility Profile of Isoamyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing performance.

Introduction to this compound

This compound (CAS 6309-51-9), the ester of isoamyl alcohol and lauric acid, is a non-greasy emollient prized for its light, silky feel, often serving as a natural alternative to silicones.[1][2][3][4] Chemically known as 3-methylbutyl dodecanoate, it is a colorless to pale yellow liquid with the molecular formula C₁₇H₃₄O₂.[5] Its primary functions in formulations include acting as a skin-conditioning agent, texture enhancer, and an effective solvent for UV filters and pigments. The compound's hydrophobic nature, a result of its long carbon chain, dictates its solubility profile, making it highly soluble in organic solvents and oils while being insoluble in water.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents. The data presented below is crucial for formulators selecting appropriate solvent systems to achieve desired product characteristics.

Table 1: Solubility of this compound in Various Solvents at 20°C

| Solvent | Chemical Class | Solubility ( g/100 mL) | Solubility (g/L) | Reference |

| Cyclohexanone | Ketone | 102.92 | 1029.24 | |

| Acetone | Ketone | 70.35 | 703.46 | |

| n-Butanol | Alcohol | 55.05 | 550.45 | |

| Isopropanol | Alcohol | 55.34 | 553.38 | |

| Ethanol | Alcohol | 52.07 | 520.7 | |

| Ethyl Acetate | Ester | 50.81 | 508.11 | |

| n-Propanol | Alcohol | 50.51 | 505.09 | |

| Triethyl Orthoformate | Ester | 36.30 | 363.01 | |

| Methanol | Alcohol | 32.62 | 326.23 | |

| Propylene Glycol | Glycol | 25.47 | 254.74 | |

| m-Xylene | Aromatic Hydrocarbon | 20.34 | 203.43 | |

| Dichloromethane | Halogenated Hydrocarbon | 14.49 | 144.94 | |

| n-Octanol | Alcohol | 14.20 | 141.97 | |

| Acetonitrile | Nitrile | 12.27 | 122.73 | |

| Isobutyl Acetate | Ester | 11.79 | 117.9 | |

| 1,2-Dichlorobenzene | Halogenated Hydrocarbon | 8.99 | 89.94 |

Qualitative Solubility Profile

Beyond quantitative data, the general solubility behavior of this compound is well-established:

-

Water: It is consistently reported as insoluble in water. An estimated water solubility is approximately 0.01354 mg/L at 25°C.

-

Alcohols: It is soluble in various alcohols, including ethanol.

-

Oils: this compound is described as oil-soluble and miscible with all oils, making it an excellent component for the oil phase of emulsions.

-

Organic Solvents: It is readily soluble in a wide range of organic solvents.

Experimental Protocol: Isothermal Equilibrium Solubility Method

The following section details a standard methodology for determining the solubility of a liquid ester like this compound in various solvents. This protocol is based on the common "shake-flask" or isothermal equilibrium method.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials and Equipment:

-

High-purity this compound (>97%)

-

Analytical grade solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle. For stable emulsions or fine dispersions, centrifugation at the same temperature may be required to achieve clear phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-droplets or solid impurities.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of a suitable solvent (one in which both the solute and the original solvent are fully miscible) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Data Calculation: Calculate the concentration of this compound in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound is illustrated below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

An In-depth Technical Guide to Isoamyl Laurate: Molecular Weight and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental chemical properties of isoamyl laurate, specifically its molecular weight and chemical formula. This information is crucial for professionals in research, science, and drug development for purposes of material identification, characterization, and formulation.

Quantitative Data Summary

The key quantitative chemical identifiers for this compound are summarized in the table below for clear and easy reference.

| Property | Value |

| Molecular Weight | 270.45 g/mol [1][2] |

| Chemical Formula | C17H34O2[3][4] |

| CAS Number | 6309-51-9[3] |

Chemical Identity and Structure

This compound is the ester formed from the reaction of isoamyl alcohol and lauric acid. Its chemical structure is defined by a 17-carbon chain. The IUPAC name for this compound is 3-methylbutyl dodecanoate. Other synonyms include isopentyl laurate and iso-amyl n-dodecanoate.

The linear formula is CH3(CH2)10CO2CH2CH2CH(CH3)2. This structure contributes to its properties as a non-oily, silky emollient, often used as a natural alternative to silicones in various skincare and hair care applications.

References

Methodological & Application

Enzymatic Synthesis of Isoamyl Laurate: Application Notes and Protocols for Researchers

Introduction

Isoamyl laurate, the ester of isoamyl alcohol and lauric acid, is a valuable emollient and fragrance ingredient widely used in the cosmetics, food, and pharmaceutical industries.[1][2][3] Its synthesis via enzymatic catalysis using lipases offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound using lipase catalysts, intended for researchers, scientists, and professionals in drug development and related fields. Lipases, particularly from microbial sources, have demonstrated significant potential in catalyzing the esterification of isoamyl alcohol and lauric acid.[4] Factors such as the choice of lipase, immobilization techniques, and reaction conditions play a crucial role in achieving high yields and purity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [5] |

| Molecular Weight | 270.45 g/mol | |

| Appearance | Colorless to light yellow oily liquid | |

| Odor | Faint, oily, fatty, with waxy and sometimes peach-like notes | |

| Density | Approximately 0.856 - 0.870 g/mL at 25 °C | |

| Boiling Point | ~190 °C at 20 mmHg (2666 Pa); ~260-270 °C at atmospheric pressure | |

| Refractive Index | ~1.436 at 20 °C | |

| Solubility | Soluble in ethanol and other organic solvents; insoluble in water |

Comparative Performance of Lipase Catalysts

The selection of the lipase source is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various microbial lipases immobilized on silica hydroxyethylcellulose (SiO₂-HEC) in a solvent-free system.

| Lipase Source | Molar Conversion of Lauric Acid (%) | Molar Conversion of Isoamyl Alcohol (%) | Reaction Time (h) | Ester Concentration (mol/L) | Productivity (mmol/h) |

| Candida rugosa | 83 | 62 | 48 | 2.4 | 50 |

| Pseudomonas fluorescens | 88 | 70 | 48 | 2.4 | 50 |

| Burkholderia cepacia | 89 | 69 | 48 | 2.3 | 48 |

| Rhizopus oryzae | 82 | 64 | 24 | 2.3 | 96 |

| Penicillium camembertii | 82 | 65 | 72 | 2.1 | 29 |

Data adapted from a study on the enzymatic synthesis of this compound. All reactions were conducted at 45°C with an equimolar ratio of substrates and mechanical agitation.

Experimental Protocols

Protocol 1: Immobilization of Lipase on Epoxy-Activated Silica Support

This protocol describes the covalent immobilization of lipase onto an epoxy-activated silica support, which provides a stable and reusable biocatalyst.

Materials:

-

Silica gel

-

3-Aminopropyltriethoxysilane (APTES)

-

Glutaraldehyde solution (25% in water)

-

Lipase solution (e.g., from Rhizopus oryzae)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Acetone

-

Deionized water

Procedure:

-

Support Pre-treatment: Activate the silica gel by washing with an appropriate solvent and drying.

-

Silanization: Add 1 g of silica gel to 20 mL of a 15% (v/v) solution of APTES in acetone. Incubate at 50°C for 2 hours with magnetic stirring. This step introduces amino groups to the silica surface.

-

Washing: Wash the silanized silica gel thoroughly with acetone and then deionized water to remove excess APTES.

-

Activation with Glutaraldehyde: Suspend the silanized silica in a 1% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.5). The glutaraldehyde acts as a cross-linking agent. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with constant stirring.

-

Washing: Wash the glutaraldehyde-activated silica support extensively with 0.1 M phosphate buffer (pH 7.5) to remove any unbound glutaraldehyde.

-

Enzyme Immobilization: Add 1.0 g of the activated support to 10 mL of 0.1 M phosphate buffer (pH 7.5) containing the desired concentration of lipase solution (e.g., 20 mg/mL). Incubate at 30°C for 60 minutes with constant stirring.

-

Final Washing: Wash the immobilized lipase several times with 0.1 M phosphate buffer (pH 7.5) to remove any unbound enzyme.

-

Drying: Dry the immobilized lipase at 60°C to a constant weight. The prepared biocatalyst is now ready for use in the synthesis of this compound.

Caption: Workflow for Lipase Immobilization.

Protocol 2: Solvent-Free Enzymatic Synthesis of this compound

This protocol details the esterification reaction in a solvent-free system, which is an environmentally friendly approach that can lead to higher product concentrations.

Materials:

-

Immobilized lipase (prepared as in Protocol 1 or a commercial preparation like Novozym 435)

-

Lauric acid

-

Isoamyl alcohol

-

Molecular sieves (optional, for water removal)

Procedure:

-

Reactant Preparation: In a closed reaction vessel (e.g., a 50 mL screw-capped flask), add lauric acid and isoamyl alcohol. A common starting point is an equimolar ratio (1:1).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 4-12% (w/w) of the total substrate mass.

-

Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker incubator. Set the temperature to 45°C and the agitation to 450 rpm.

-

Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum.

-

Reaction Monitoring: Take samples from the reaction mixture at regular intervals (e.g., every 12 or 24 hours) to monitor the progress of the reaction. The consumption of lauric acid and the formation of this compound can be quantified using gas chromatography (see Protocol 4).

-

Reaction Termination: The reaction is typically run for a period of 24 to 72 hours, or until the conversion rate plateaus.

-

Catalyst Recovery: After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The recovered catalyst can be washed and reused in subsequent batches.

-

Product Purification: The resulting mixture, containing this compound, unreacted substrates, and byproducts, can be purified as described in Protocol 3.

Caption: Enzymatic Synthesis Workflow.

Protocol 3: Purification of this compound by Vacuum Distillation

This protocol is for the purification of this compound from the crude reaction mixture.

Materials:

-

Crude this compound mixture

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

-

Charging the Flask: Transfer the crude this compound mixture into the round-bottom flask.

-

Applying Vacuum: Gradually apply vacuum to the system. A pressure of 2-10 mbar is typically used for fatty acid ester distillation.

-

Heating: Begin heating the mixture in the distillation flask using a heating mantle. The boiling point of this compound under vacuum is significantly lower than its atmospheric boiling point. For example, at approximately 20 mmHg (2666 Pa), the boiling point is around 190°C.

-

Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head to ensure the desired fraction is being collected.

-

Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

-

Analysis: Analyze the purity of the distilled this compound using gas chromatography (Protocol 4).

Caption: Purification by Vacuum Distillation.

Protocol 4: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a general method for the quantification of this compound and the monitoring of the esterification reaction.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a polar column like Carbowax 20M or a non-polar column)

-

Carrier gas (e.g., hydrogen, helium, or nitrogen)

-

Internal standard (optional, for improved quantification)

-

Solvent for sample dilution (e.g., hexane or methylene chloride)

Procedure:

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent. If using an internal standard, add a known amount to the sample.

-

GC Conditions:

-

Column: Select a column suitable for the analysis of fatty acid esters.

-

Injector Temperature: Typically set to 250°C.

-

Detector Temperature: Typically set to 250°C for an FID.

-

Oven Temperature Program: A temperature ramp may be used to achieve good separation. For example, starting at 90°C and ramping up.

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 40 cm/sec for hydrogen).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peaks corresponding to isoamyl alcohol, lauric acid, and this compound based on their retention times, which can be determined by injecting standards of each compound. Quantify the components by integrating the peak areas. The conversion of substrates and the yield of the product can be calculated from this data.

Conclusion

The enzymatic synthesis of this compound using lipase catalysts is a promising and sustainable method for the production of this important specialty chemical. By carefully selecting the lipase, optimizing the immobilization procedure, and controlling the reaction conditions, high conversion rates and product yields can be achieved. The protocols provided in this document offer a comprehensive guide for researchers to successfully perform and analyze the enzymatic synthesis of this compound in a laboratory setting. Further optimization of the presented protocols may be necessary depending on the specific lipase used and the desired scale of production.

References

- 1. CAS 6309-51-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [chembk.com]

Application Notes and Protocols for the Synthesis of Isoamyl Laurate in Supercritical Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl laurate in a supercritical carbon dioxide (scCO₂) medium. This environmentally friendly method offers a promising alternative to conventional solvent-based synthesis, yielding a product valued in the food, cosmetic, and pharmaceutical industries for its flavor and emollient properties.

Introduction

This compound is an ester known for its fruity aroma and its utility as a non-greasy emollient.[1] The synthesis of this compound through enzymatic catalysis in supercritical carbon dioxide presents numerous advantages, including mild reaction conditions, enhanced mass transfer, and simplified downstream processing due to the tunable solvent properties of scCO₂.[2][3] This method is considered a "green" chemistry approach, avoiding the use of hazardous organic solvents.[4][5] Lipases, particularly immobilized forms like Novozym 435, have demonstrated efficacy in catalyzing the esterification of lauric acid and isoamyl alcohol in this medium.

Reaction and Signaling Pathway

The synthesis of this compound is a reversible esterification reaction catalyzed by a lipase. The enzyme facilitates the reaction between the carboxylic acid group of lauric acid and the hydroxyl group of isoamyl alcohol, forming an ester bond and releasing a molecule of water. The use of scCO₂ as a solvent can influence the reaction equilibrium and kinetics.

Caption: Enzymatic esterification of this compound in scCO₂.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the synthesis of this compound and similar esters in supercritical carbon dioxide.

Table 1: Effect of Different Lipases on this compound Synthesis in scCO₂

| Lipase | Support | Maximum Conversion (%) | Reference |

| Novozym 435 | Immobilized | 37 | |

| Lipolase 100T | Immobilized | Lower than Novozym 435 | |

| Candida rugosa | Free | Lower than Novozym 435 |

Table 2: Influence of Reaction Parameters on this compound Synthesis using Novozym 435 in scCO₂

| Parameter | Optimal Value/Range | Effect on Conversion | Reference |

| Temperature | 40-45 °C | Conversion decreases at higher temperatures | |

| Reaction Time | 2-3 hours | Equilibrium is reached within this timeframe | |

| Molar Ratio (Alcohol:Acid) | Excess alcohol does not inhibit | A sharp initial increase in conversion is observed | |

| Water Content | Minimal | Excess water significantly reduces conversion | |

| Pressure | 10 - 30 MPa | Can influence reaction rate and phase behavior |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound in a laboratory-scale supercritical fluid reactor.

Materials and Equipment

-

Reactants: Lauric acid (≥98%), Isoamyl alcohol (≥98%)

-

Enzyme: Immobilized lipase (e.g., Novozym 435)

-

Solvent: Supercritical grade carbon dioxide

-

Apparatus:

-

High-pressure supercritical fluid reactor (batch or continuous) equipped with temperature and pressure controls, a stirrer, and a sampling outlet.

-

High-pressure pump for CO₂ delivery.

-

Syringe pump for introducing liquid reactants.

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis.

-

Analytical balance.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound synthesis.

Detailed Protocol

-

Reactor Preparation:

-

Thoroughly clean and dry the high-pressure reactor vessel to remove any contaminants.

-

Accurately weigh the desired amount of immobilized lipase (e.g., Novozym 435) and place it inside the reactor.

-

-

Reactant Loading:

-

Weigh the stoichiometric or desired molar ratio of lauric acid and isoamyl alcohol.

-

Introduce the reactants into the reactor vessel containing the lipase.

-

-

System Assembly and Pressurization:

-

Securely seal the reactor according to the manufacturer's instructions.

-

Begin to pump high-purity carbon dioxide into the reactor.

-

Gradually increase the pressure to the desired setpoint (e.g., 15 MPa).

-

-

Reaction Execution:

-

Once the desired pressure is reached, heat the reactor to the optimal temperature (40-45 °C).

-

Initiate stirring to ensure proper mixing of the reactants and catalyst in the supercritical medium.

-

Maintain the set temperature and pressure for the duration of the reaction (typically 2-3 hours).

-

If kinetic data is required, small samples can be carefully withdrawn at specific time intervals through the sampling port.

-

-

Product Recovery and Analysis:

-

After the reaction is complete, cool the reactor to room temperature.

-

Slowly and carefully depressurize the reactor by venting the CO₂.

-

Open the reactor and collect the liquid product mixture.

-

The immobilized enzyme can be recovered by filtration for potential reuse.

-

Analyze the product mixture using gas chromatography (GC) to quantify the amounts of unreacted lauric acid, isoamyl alcohol, and the produced this compound. This will allow for the calculation of the percentage conversion and yield.

-

Gas Chromatography (GC) Analysis Protocol

-

Column: A suitable capillary column for separating fatty acid esters (e.g., a polar column).

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C) and ramp up to a final temperature that allows for the elution of all components.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methylene chloride or hexane) before injection.

-

Quantification: Use external or internal standards to create a calibration curve for accurate quantification of reactants and products.

Conclusion

The synthesis of this compound in supercritical carbon dioxide using immobilized lipases is a highly promising and sustainable method. By carefully controlling the reaction parameters as outlined in these notes, researchers can achieve efficient conversion and high-purity product. This technology aligns with the principles of green chemistry and offers significant potential for industrial applications in the flavor, fragrance, and cosmetic sectors.

References

- 1. This compound [webbook.nist.gov]

- 2. A Review on the Effects of Supercritical Carbon Dioxide on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound and isoamyl stearate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic synthesis using enzymes in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Isoamyl Laurate as a Silicone Alternative in Research Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isoamyl laurate as a natural and biodegradable alternative to silicones (e.g., cyclomethicone, dimethicone) in research and development formulations. The following sections detail the physicochemical properties, comparative performance metrics, and experimental protocols to evaluate its efficacy in various applications, including skincare, haircare, and topical drug delivery systems.

Introduction to this compound

This compound is an ester of isoamyl alcohol and lauric acid, derived from renewable vegetable sources such as coconut and sugar beet.[1][2] It is a clear, colorless to pale yellow, low-viscosity liquid with a light, non-greasy, and silky skin feel, making it an excellent candidate to replace cyclomethicone and dimethicone in cosmetic and pharmaceutical formulations.[3][4] Its biodegradability and natural origin are significant advantages for developing eco-friendly and "clean" formulations.[5]

Key Attributes:

-

Sensory Profile: Provides a smooth, velvety, and powdery after-feel similar to silicones, without the occlusive feel.

-

Spreadability: Exhibits high spreadability, which can enhance the uniform application of active ingredients.

-

Solubility: Soluble in oils and ethanol, making it versatile for various formulation types.

-

Functionality: Acts as an emollient, skin-conditioning agent, and solubilizer for lipophilic actives and UV filters.

-

Stability: It is a stable ingredient with a good shelf life when stored in a cool, dark place.

Comparative Data: this compound vs. Silicones

While direct head-to-head comparative studies are limited, the following tables summarize the expected and reported physicochemical and sensory properties of this compound, cyclomethicone, and dimethicone based on available data.

Table 1: Physicochemical Properties

| Property | This compound | Cyclomethicone (D5) | Dimethicone (10 cSt) |

| INCI Name | This compound | Cyclopentasiloxane | Dimethicone |

| Origin | Vegetable-derived | Synthetic | Synthetic |

| Appearance | Clear, colorless to yellowish liquid | Clear, colorless liquid | Clear, colorless liquid |

| Viscosity (at 25°C) | ~4.8 mPa·s | ~4.0 mPa·s | 10 mPa·s |

| Specific Gravity (at 25°C) | ~0.856 g/mL | ~0.956 g/mL | ~0.935 g/mL |

| Volatility | Non-volatile | Volatile | Non-volatile |

| Solubility | Oil, Ethanol | Aliphatic, chlorinated solvents | Aliphatic, chlorinated solvents |

| Biodegradability | Readily biodegradable | Not readily biodegradable | Not readily biodegradable |

Table 2: Performance and Sensory Characteristics

| Characteristic | This compound | Cyclomethicone (D5) | Dimethicone (10 cSt) |

| Spreadability | High | Very High | High |

| Skin Feel | Light, silky, velvety, non-greasy, powdery finish | Light, silky, smooth, fast-evaporating, dry finish | Smooth, lubricating, can feel slightly oily at higher viscosities |

| Absorption | Fast | Fast (due to evaporation) | Moderate |

| Residue on Skin | Minimal, non-tacky | Minimal to none | Slight, can be managed by formulation |

| Occlusivity | Low, forms a breathable film | Low, forms a breathable film | Low to moderate, forms a breathable film |

| Hair Care Benefits | Conditioning, detangling, adds shine without buildup | Detangling, adds shine, provides a silky feel | Conditioning, detangling, adds shine, can cause buildup over time |

Experimental Protocols

The following protocols are designed to provide a framework for the quantitative and qualitative comparison of this compound with silicone-based emollients in research formulations.

Sensory Panel Analysis

Objective: To quantitatively assess and compare the sensory attributes of formulations containing this compound and a benchmark silicone (e.g., cyclomethicone or dimethicone).

Methodology:

-

Panelist Selection: Recruit a panel of 10-15 trained sensory assessors.

-

Formulation Preparation: Prepare simple oil-in-water emulsion bases containing 5% w/w of this compound, 5% w/w of cyclomethicone, and 5% w/w of dimethicone. A control formulation with no emollient should also be prepared.

-

Application: Apply a standardized amount (e.g., 0.1 mL) of each formulation to a designated area on the panelists' forearms.

-

Evaluation: Panelists will evaluate the formulations based on the attributes listed in Table 3 at specified time points (e.g., immediately after application, and at 1, 5, and 10-minute intervals).

-

Scoring: Use a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong) for each attribute.

Table 3: Sensory Attributes for Evaluation

| Attribute | Description |

| Pick Up | Firmness, cohesiveness, stickiness of the product in the container. |

| Appearance | Gloss, integrity of shape. |

| Rub-out | Spreadability, wetness, thickness, oiliness, absorbency. |

| Afterfeel | Amount of residue, gloss, slipperiness, stickiness, waxiness, powderiness, oiliness, silicone-like feel, greasiness. |

Spreadability Assessment (Parallel-Plate Extensometry)

Objective: To quantitatively measure and compare the spreadability of this compound and silicone-based emollients.

Methodology:

-

Apparatus: Two circular glass plates, a weight (e.g., 50g), and a ruler or caliper.

-

Sample Preparation: Place 1 mL of the test emollient (this compound, cyclomethicone, or dimethicone) at the center of the bottom glass plate.

-

Procedure:

-

Carefully place the top glass plate over the sample.

-

Place the weight on the center of the top plate.

-

After a set time (e.g., 1 minute), measure the diameter of the spread circle.

-

Calculate the spreadability area (S) using the formula: S = πr².

-

-

Data Analysis: Compare the spreadability areas of the different emollients. A larger area indicates greater spreadability.

Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of this compound and silicones on skin barrier function and hydration.

Methodology:

-

Instrumentation: Corneometer® for skin hydration and Tewameter® for TEWL measurements.

-

Subjects: A panel of volunteers with normal to dry skin.

-

Procedure:

-

Establish baseline measurements for skin hydration and TEWL on designated areas of the forearms.

-

Apply a standardized amount of the test formulations (as prepared in 3.1).

-

Measure skin hydration and TEWL at regular intervals (e.g., 1, 2, 4, and 8 hours) after application.

-

-

Data Analysis: Compare the changes in skin hydration and TEWL from baseline for each formulation. An increase in hydration and a decrease in TEWL indicate improved skin barrier function.

In Vitro Skin Penetration Study (Franz Diffusion Cell)

Objective: To evaluate the potential of this compound to influence the skin penetration of an active ingredient compared to silicones.

Methodology:

-

Apparatus: Franz diffusion cells.

-

Skin Model: Excised human or animal skin.

-

Formulation: Prepare formulations containing a model active ingredient (e.g., caffeine) with this compound, cyclomethicone, or dimethicone as the emollient.

-

Procedure:

-

Mount the skin in the Franz diffusion cells.

-

Apply the formulation to the donor compartment.

-

Collect samples from the receptor fluid at predetermined time points.

-

Analyze the concentration of the active ingredient in the receptor fluid using a suitable analytical method (e.g., HPLC).

-

-

Data Analysis: Calculate the flux and permeability coefficient of the active ingredient for each formulation to determine the effect of the emollient on penetration.

Signaling Pathways and Mechanistic Considerations

While this compound primarily functions as an emollient by forming a protective layer on the skin, its ability to improve skin hydration and barrier function can indirectly influence cellular signaling pathways involved in skin health. Proper hydration is crucial for the enzymatic processes involved in keratinocyte differentiation and the synthesis of intercellular lipids, which are essential for a healthy stratum corneum.

A compromised skin barrier can lead to increased transepidermal water loss and inflammation. By providing an optimal environment for cellular function through improved hydration, emollients like this compound can support the signaling pathways that regulate keratinocyte proliferation and differentiation, leading to a strengthened skin barrier. For instance, moisturization has been shown to affect the expression of keratins, which are key structural proteins in the epidermis.

Caption: Influence of this compound on Skin Barrier Function.

References

Formulating Stable Oil-in-Water Emulsions with Isoamyl Laurate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) emulsions using isoamyl laurate. This versatile, plant-derived ester serves as a lightweight, non-greasy emollient and an effective alternative to silicones in a variety of skincare, haircare, and drug delivery systems.[1][2][3][4] This document outlines the principles of incorporating this compound into O/W emulsions, detailed experimental protocols for preparation and characterization, and illustrative data to guide formulation development.

Introduction to this compound in O/W Emulsions

This compound is the ester of isoamyl alcohol and lauric acid, presenting as a clear, low-viscosity liquid with a neutral scent.[1] Its primary function in cosmetic and pharmaceutical formulations is as an emollient, providing a silky, smooth skin feel without greasiness. In the context of O/W emulsions, this compound offers several advantages:

-

Enhanced Sensory Profile: It improves the spreadability of emulsions and reduces tackiness, contributing to a more elegant final product.

-

Silicone Alternative: Its lightweight and fast-absorbing nature make it an excellent natural substitute for cyclomethicone and other volatile silicones.

-

Solubilizing Properties: this compound can act as a solvent for lipophilic active ingredients and UV filters, aiding their incorporation into formulations.

-

Stability Contribution: While not an emulsifier itself, its medium polarity and good miscibility with other cosmetic ingredients can contribute to the overall stability of an emulsion system.

Key Formulation Considerations

The stability of an O/W emulsion is influenced by several factors, including the oil-to-water ratio, the type and concentration of the emulsifier, and the processing conditions. When formulating with this compound, the following should be considered:

-

Emulsifier Selection: The choice of emulsifier is critical. A combination of a primary emulsifier and a co-emulsifier/stabilizer is often recommended. The required Hydrophile-Lipophile Balance (HLB) of the emulsifier system will depend on the overall composition of the oil phase.

-

This compound Concentration: Typical usage levels for this compound in leave-on skincare emulsions range from 1% to 20%. The concentration will impact the sensory properties and may influence the viscosity and droplet size of the emulsion.

-

Processing: High-shear homogenization is generally required to create fine and uniform oil droplets within the aqueous phase, leading to improved stability.

Illustrative Quantitative Data

The following tables provide representative data on how varying formulation parameters can influence the physical characteristics of an O/W emulsion containing this compound. Note: This data is illustrative and actual results will vary depending on the specific ingredients and processing conditions used.

Table 1: Effect of this compound Concentration on Emulsion Properties

| This compound (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (cP) | Sensory Feel |

| 5 | 250 | 0.25 | 1500 | Lightweight, fast-absorbing |

| 10 | 280 | 0.28 | 1800 | Smooth, slightly more emollient |

| 15 | 320 | 0.31 | 2200 | Richer feel, good spreadability |

| 20 | 350 | 0.35 | 2500 | Very emollient, luxurious feel |

Table 2: Influence of Emulsifier System on Emulsion Stability

| Primary Emulsifier (3% w/w) | Co-Emulsifier (1.5% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 30 days @ 45°C |

| Glyceryl Stearate SE | Cetearyl Alcohol | 310 | -25 | Slight creaming |

| Polysorbate 60 | Cetyl Alcohol | 270 | -35 | Stable, no separation |

| Lecithin | Stearic Acid | 290 | -40 | Stable, no separation |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a stable O/W emulsion with this compound.

Protocol for Preparation of an O/W Emulsion (Hot Process)

This protocol describes a standard hot-process method for creating an O/W emulsion.

Materials and Equipment:

-

Oil Phase:

-

This compound

-

Primary Emulsifier (e.g., Glyceryl Stearate SE)

-

Co-Emulsifier/Stabilizer (e.g., Cetearyl Alcohol)

-

Other lipophilic ingredients (e.g., antioxidants, oil-soluble actives)

-

-

Aqueous Phase:

-

Deionized Water

-

Humectant (e.g., Glycerin)

-

Thickener (e.g., Xanthan Gum)

-

-

Cool-Down Phase:

-

Preservative

-

Fragrance (optional)

-

Heat-sensitive active ingredients

-

-

Equipment:

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

High-shear homogenizer (e.g., rotor-stator type)

-

Overhead stirrer

-

Calibrated digital scale

-

pH meter

-

Procedure:

-

Phase Preparation:

-

In one beaker, combine all oil phase ingredients.

-

In a separate beaker, disperse the thickener in the deionized water and add the other aqueous phase ingredients.

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 75-80°C. Stir both phases gently until all solid components are melted and uniformly dispersed.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.

-

Once all of the aqueous phase has been added, increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion.

-

-

Cooling:

-

Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.

-

-

Addition of Cool-Down Phase:

-

Once the emulsion has cooled to below 40°C, add the preservative, fragrance, and any heat-sensitive active ingredients.

-

-

Final Adjustments:

-

Check the pH of the final emulsion and adjust if necessary.

-

Homogenize briefly at a low speed to ensure all ingredients are well-dispersed.

-

References

Application Notes and Protocols for Developing Anhydrous Formulations with Isoamyl Laurate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of anhydrous formulations utilizing isoamyl laurate. This document outlines the physicochemical properties of this compound, detailed experimental protocols for formulation development, and methods for the evaluation of the final product.

Introduction to this compound in Anhydrous Formulations

This compound is the ester of isoamyl alcohol and lauric acid, often derived from natural sources like coconut and sugar beet.[1] It is a light, non-greasy emollient with a silky skin feel, making it an excellent candidate for anhydrous formulations where sensory attributes are crucial.[2][3] Its properties as a solvent and texture enhancer also contribute to the stability and aesthetic appeal of waterless products.[4][5] Anhydrous formulations offer several advantages, including enhanced stability for water-sensitive active pharmaceutical ingredients (APIs), the potential for preservative-free systems, and unique sensory experiences.

Key Attributes of this compound:

-

Emollient: Softens and soothes the skin by forming a protective layer that reduces water loss.

-

Texture Enhancer: Imparts a lightweight, velvety, and non-greasy feel to formulations.

-

Solvent: Can aid in dissolving lipophilic active ingredients and other excipients.

-

Spreadable: Improves the application and spreadability of topical products.

-

Silicone Alternative: Often used as a natural substitute for silicones due to its smoothing properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

| Property | Value | References |

| INCI Name | This compound | |

| Chemical Name | 3-methylbutyl dodecanoate | |

| CAS Number | 6309-51-9 | |

| Molecular Formula | C17H34O2 | |

| Molecular Weight | 270.45 g/mol | |

| Appearance | Colorless to light yellow, oily liquid | |

| Odor | Faint, oily, fatty | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | |

| Density | Approximately 0.856 g/mL at 25 °C | |

| Boiling Point | Approximately 260-270 °C | |

| Melting Point | Approximately -30 °C | |

| Refractive Index | Approximately 1.436 at 20 °C | |

| Volatility | Non-volatile |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to develop and evaluate anhydrous formulations containing this compound.

Formulation Development Workflow

The development of an anhydrous formulation follows a logical progression of steps, from raw material assessment to final product characterization.

Protocol for Solubility Determination

Objective: To determine the saturation solubility of the Active Pharmaceutical Ingredient (API) in this compound and other potential excipients to ensure a physically stable formulation.

Materials:

-

Active Pharmaceutical Ingredient (API) powder

-

This compound

-

Other anhydrous excipients (e.g., other esters, oils, silicones)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification

-

Centrifuge

Procedure:

-

Accurately weigh a known amount of the selected solvent (e.g., 2 g of this compound) into a series of vials.

-

Add increasing amounts of the API to each vial.

-

Securely cap the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25 °C and 32 °C, to mimic room and skin surface temperatures).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved API.

-

For vials containing undissolved solids, centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the API concentration using a validated HPLC method.

-

The highest concentration of the API in a clear solution represents the saturation solubility.

Data Presentation:

| Excipient | Temperature (°C) | API Solubility (mg/g) | Observations |

| This compound | 25 | ||

| 32 | |||

| Excipient A | 25 | ||

| 32 | |||

| Excipient B | 25 | ||

| 32 |

Protocol for Accelerated Stability Testing

Objective: To evaluate the physical and chemical stability of the anhydrous formulation under stressed conditions to predict its shelf-life.

Materials:

-

Anhydrous formulation prototypes

-

Appropriate packaging (tubes, jars, etc.)

-

Stability chambers set to various temperature and humidity conditions

-

Viscometer

-

pH meter (for dispersions in a suitable solvent)

-

Microscope

-

HPLC system for API quantification

Procedure:

-

Package the prototype formulations in the intended final packaging.

-

Place the samples in stability chambers under the following conditions:

-

40°C ± 2°C / 75% RH ± 5% RH

-

25°C ± 2°C / 60% RH ± 5% RH (Control)

-

4°C ± 2°C (for observing potential crystallization)

-

Freeze-thaw cycling (e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours).

-

-

At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate the following parameters:

-

Appearance: Color, clarity, homogeneity, and signs of separation or crystallization.

-

Odor: Any changes from the initial scent.

-

Viscosity: Measure the viscosity as described in Protocol 3.4.

-

API Content: Quantify the API concentration using a validated HPLC method to assess chemical degradation.

-

Microscopic Evaluation: Observe a sample under a microscope for any changes in crystal structure or phase separation.

-

Data Presentation:

| Parameter | Time Point | 4°C | 25°C/60%RH | 40°C/75%RH | Freeze-Thaw |

| Appearance | 0 | ||||

| 1 month | |||||

| 3 months | |||||

| Odor | 0 | ||||

| 1 month | |||||

| 3 months | |||||

| Viscosity (cP) | 0 | ||||

| 1 month | |||||

| 3 months | |||||

| API Content (%) | 0 | ||||

| 1 month | |||||

| 3 months |

Protocol for Viscosity Measurement

Objective: To characterize the flow behavior of the anhydrous formulation.

Materials:

-

Anhydrous formulation

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles

-

Temperature-controlled water bath

Procedure:

-

Equilibrate the formulation to the desired temperature (e.g., 25 °C) using a water bath.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Carefully lower the spindle into the sample, ensuring it is immersed to the specified mark without introducing air bubbles.

-

Allow the spindle to rotate at a set speed until a stable reading is obtained.

-

Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

-

Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.

Data Presentation:

| Formulation | Temperature (°C) | Spindle | Speed (RPM) | Viscosity (cP) |

| Prototype 1 | 25 | 10 | ||

| 20 | ||||

| 50 | ||||

| Prototype 2 | 25 | 10 | ||

| 20 | ||||

| 50 |

Protocol for In Vitro Release Testing (IVRT)

Objective: To evaluate the rate and extent of API release from the anhydrous formulation, which is a critical performance indicator.

Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone, cellulose acetate)

-

Receptor medium (selected based on API solubility to maintain sink conditions)

-

Magnetic stir bars and stirrer plate

-

Constant temperature circulator

-

Syringes and collection vials

-

HPLC system for API quantification

Procedure:

-

Degas the receptor medium to remove dissolved air.

-

Fill the receptor chamber of the Franz diffusion cell with the receptor medium and place a magnetic stir bar inside.

-

Mount the synthetic membrane onto the cell, ensuring no air bubbles are trapped underneath.

-

Equilibrate the cells to 32 °C ± 1 °C.

-

Accurately apply a known amount of the anhydrous formulation (e.g., 300 mg) evenly onto the membrane surface.

-

Clamp the donor and receptor chambers together.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor medium through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

-

Analyze the API concentration in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time.

Data Presentation:

| Time (hours) | √Time (h^0.5) | Cumulative API Released (μg/cm²) |

| 0.5 | ||

| 1 | ||

| 2 | ||

| 4 | ||

| 6 | ||

| 8 |

Safety Considerations

This compound is generally considered safe for use in cosmetic and personal care products. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a versatile and functional excipient for the development of elegant and stable anhydrous formulations. The protocols outlined in these application notes provide a systematic approach to formulating with this compound and evaluating the critical quality attributes of the final product. By carefully characterizing the solubility, stability, rheology, and in vitro release of the formulation, researchers can develop high-quality anhydrous drug products with desirable performance and sensory characteristics.

References

Troubleshooting & Optimization

optimizing reaction conditions for isoamyl laurate synthesis

Technical Support Center: Isoamyl Laurate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the esterification of lauric acid and isoamyl alcohol. The most common methods include:

-

Classical Fischer Esterification: This method involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]

-

Enzymatic Synthesis: This approach utilizes lipases (e.g., Novozym 435, Rhizopus oryzae lipase) as biocatalysts, often in a solvent-free medium or in supercritical carbon dioxide.[3][4][5] This method is advantageous due to its mild reaction conditions and high selectivity.

-

Microwave-Assisted Synthesis: This technique can accelerate the reaction rate and improve efficiency compared to conventional heating methods.

Q2: What is the optimal molar ratio of lauric acid to isoamyl alcohol?

A2: The optimal molar ratio can vary depending on the synthesis method. In chemical synthesis, an excess of one reactant is often used to drive the equilibrium towards the product. Ratios from 1:1.05 to 1:6 (lauric acid:isoamyl alcohol) have been reported to achieve high yields. For enzymatic synthesis, ratios are also varied, with some studies using equimolar amounts while others use an excess of the alcohol, such as a 1:2.5 molar ratio.

Q3: Which catalysts are most effective for this synthesis?

A3: For chemical synthesis, catalysts include mixtures of methanesulfonates and trifluoroacetates (e.g., zinc or copper salts), which have been shown to produce high yields. Strong acids like sulfuric acid are also commonly used. In enzymatic synthesis, immobilized lipases are popular choices, with Novozym 435 and lipases from Rhizopus oryzae demonstrating high efficiency.

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions are highly dependent on the chosen catalyst:

-

Chemical Synthesis: Temperatures typically range from 110°C to 140°C, with reaction times between 5 and 14 hours.

-

Enzymatic Synthesis: This method operates under milder conditions, with temperatures usually between 30°C and 50°C. Reaction times can vary significantly, from a few hours to over 72 hours to reach equilibrium.

Troubleshooting Guide

Problem 1: The reaction yield is lower than expected.

-

Possible Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium.

-

Solution: Extend the reaction time. Monitor the reaction progress by measuring the amount of water produced or by using techniques like gas chromatography (GC) to analyze aliquots. For Fischer esterification, remember that it is a reversible reaction.

-

-

Possible Cause 2: Water Inhibition (Enzymatic Synthesis). The water produced as a byproduct can inhibit lipase activity and shift the equilibrium back towards the reactants.

-

Solution: Remove water from the reaction medium as it forms. This can be achieved by using a Dean-Stark apparatus in chemical synthesis or by adding molecular sieves to the reaction mixture in enzymatic synthesis.

-

-

Possible Cause 3: Suboptimal Molar Ratio. An inappropriate ratio of alcohol to acid can limit the conversion.

-

Solution: Optimize the molar ratio of isoamyl alcohol to lauric acid. Using an excess of the alcohol can help drive the reaction forward. However, a very large excess may complicate purification.

-

-

Possible Cause 4: Inefficient Catalyst. The catalyst may be inactive or used in an insufficient amount.

-

Solution: For chemical synthesis, ensure the catalyst is not expired and is used at an appropriate concentration (typically 0.1% to 5% by weight). For enzymatic synthesis, verify the activity of the lipase and consider increasing the enzyme loading.

-

Problem 2: The final product has a high acid value.

-

Possible Cause: Presence of Unreacted Lauric Acid. A high acid value indicates that unreacted lauric acid remains in the product. This is a common issue when strong acid catalysts are used, as they can be difficult to remove completely.

-

Solution 1: Purification. Wash the crude product with a dilute basic solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to neutralize and remove the acidic components.

-

Solution 2: Vacuum Distillation. Purify the final product by vacuum distillation to separate the this compound from the less volatile lauric acid.

-

Problem 3: The product has a peculiar odor.

-

Possible Cause: Residual Reactants or Byproducts. The odor is likely due to residual isoamyl alcohol or unreacted lauric acid.

-

Solution: After washing with a basic solution to remove lauric acid, wash the product with water to remove any remaining salts. Then, dry the organic phase. If the odor persists, perform vacuum distillation to remove residual isoamyl alcohol.

-

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various synthesis protocols.

Table 1: Chemical Synthesis Conditions

| Catalyst | Molar Ratio (Lauric Acid:Isoamyl Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc Methanesulfonate / Zinc Trifluoroacetate | 1:2.5 | 125 | 6 | 99.5 | |

| Copper Methanesulfonate / Copper Trifluoroacetate | 1:1.25 | 130 | 14 | 99.2 | |